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5-(6-Aminohexanamido)valeric acid - 95913-74-9

5-(6-Aminohexanamido)valeric acid

Catalog Number: EVT-1553891
CAS Number: 95913-74-9
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(6-Aminohexanamido)valeric acid, also known as 5-amino-6-hexanamidovaleroic acid, is a compound that features both amino and carboxylic acid functional groups. This compound is derived from 5-amino valeric acid, which itself is a non-proteinogenic amino acid. The significance of 5-(6-Aminohexanamido)valeric acid lies in its potential applications in biopolymer synthesis, particularly in the production of polyamides.

Source

The primary source of 5-(6-Aminohexanamido)valeric acid is through microbial fermentation processes involving engineered bacteria such as Corynebacterium glutamicum. These microorganisms can convert biomass-derived sugars into various amino acids, including 5-amino valeric acid and its derivatives. Recent studies have demonstrated the feasibility of producing this compound from renewable resources like rice straw hydrolysate, highlighting its sustainable production methods .

Classification

5-(6-Aminohexanamido)valeric acid can be classified as a non-proteinogenic amino acid. It falls under the category of amino acids that are not incorporated into proteins but serve as important precursors for various biochemical pathways and synthetic applications.

Synthesis Analysis

Methods

The synthesis of 5-(6-Aminohexanamido)valeric acid can be achieved through several methods, primarily involving microbial fermentation and chemical synthesis.

  1. Microbial Fermentation: Engineered strains of Corynebacterium glutamicum have been used to produce 5-amino valeric acid through the fermentation of sugars derived from biomass. Genetic modifications enhance the metabolic pathways to increase yield.
  2. Chemical Synthesis: Traditional chemical methods involve coupling reactions where 5-amino valeric acid is reacted with hexanoic acid derivatives under controlled conditions to form the desired amide linkage.

Technical Details

The microbial production process typically involves:

  • Strain Selection: Using genetically modified strains capable of utilizing specific carbon sources.
  • Fermentation Conditions: Optimizing pH, temperature, and nutrient availability to maximize the yield of 5-amino valeric acid.
  • Purification: Post-fermentation, the product is purified using techniques such as crystallization or chromatography.
Molecular Structure Analysis

Structure

The molecular structure of 5-(6-Aminohexanamido)valeric acid consists of a valeric acid backbone with an amino group at the fifth carbon and a hexanamido group at the sixth position. The molecular formula can be represented as C11H22N2O2.

Data

  • Molecular Weight: Approximately 218.31 g/mol
  • Structural Features: The compound features both an amine group (-NH2) and a carboxylic acid group (-COOH), contributing to its reactivity and potential for polymerization.
Chemical Reactions Analysis

Reactions

5-(6-Aminohexanamido)valeric acid participates in various chemical reactions typical for amino acids and amides:

  1. Amidation: It can react with other carboxylic acids or amines to form new amide bonds.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield simpler amines.
  3. Polymerization: As a building block for polyamides, it can undergo condensation reactions with diacids or diamines.

Technical Details

The amidation reaction typically requires activation of the carboxylic group (e.g., using coupling agents like Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Mechanism of Action

Process

The mechanism by which 5-(6-Aminohexanamido)valeric acid functions primarily involves its role as a precursor in polyamide synthesis. In polymerization processes, it contributes to the formation of long-chain polymers through step-growth polymerization mechanisms.

Data

  • Polymer Formation: The reaction mechanism often involves nucleophilic attack by the amino group on the carbonyl carbon of a carboxylic acid, leading to the formation of an amide bond and release of water.
  • Kinetics: The rate of polymerization can be influenced by factors such as temperature, concentration of reactants, and presence of catalysts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a moderate range typical for amino acids.

Chemical Properties

  • Reactivity: Exhibits typical reactivity associated with amino acids; can act as both an acid and a base.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

5-(6-Aminohexanamido)valeric acid has several potential applications in scientific research and industry:

  1. Biopolymer Production: It serves as a building block for synthesizing polyamides such as nylon 5 and nylon 65, which are used in textiles and plastics.
  2. Pharmaceuticals: Potentially used in drug formulation due to its structural properties that may enhance bioavailability.
  3. Biotechnology: Its role in microbial fermentation processes makes it significant for developing sustainable bioprocesses for producing valuable compounds from renewable resources.

Properties

CAS Number

95913-74-9

Product Name

5-(6-Aminohexanamido)valeric acid

IUPAC Name

5-(6-aminohexanoylamino)pentanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16)

InChI Key

MLUOEPZHQOFNPH-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

Synonyms

SFN 70
SFN-70

Canonical SMILES

C(CCC(=O)NCCCCC(=O)O)CCN

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